molecular formula C24H27Cl2N3O4S B2721389 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1216874-18-8

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No. B2721389
CAS RN: 1216874-18-8
M. Wt: 524.46
InChI Key: XMLPSFACLRYNPM-UHFFFAOYSA-N
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Description

This compound appears to contain a thiazole ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring . Thiazole rings are important in biologically active natural products and modern drug discovery .


Synthesis Analysis

The synthesis of thiazole-containing compounds can be broadly classified into two categories: thiazole synthesis per se and functionalization and incorporation of existing thiazoles . Specific synthesis methods for this compound are not available in the literature I have access to.


Chemical Reactions Analysis

Thiazole-containing compounds can undergo a variety of reactions, including nucleophilic additions and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the other functional groups present in the molecule.

Scientific Research Applications

Synthesis and Biological Activity

  • Development of Anti-Inflammatory and Analgesic Agents : A study discussed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential for creating compounds with significant analgesic and anti-inflammatory activities. These compounds were tested as COX-1/COX-2 inhibitors, demonstrating notable inhibitory activity and selectivity, highlighting the methodological approaches for synthesizing and testing similar compounds for pharmaceutical applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Cerebral Protective Agents : Research on the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides revealed compounds with potent anti-anoxic (AA) activity. This work illuminates the structural-activity relationships important for designing cerebral protective agents, providing a template for researching similar compounds (M. Ohkubo, A. Kuno, I. Nakanishi, H. Takasugi, 1995).

  • Antimicrobial Agents : A study focusing on quinazolinone and thiazolidinone compounds demonstrated their potential as antimicrobial agents. This research contributes to understanding how structural modifications can enhance the antimicrobial properties of synthetic compounds, relevant for developing new antimicrobials (N. Desai, A. Dodiya, P. N. Shihora, 2011).

Methodological Advances

  • Microwave-Assisted Synthesis : A methodology utilizing microwave irradiation for the synthesis of oxazolines and thiazolines from N-acylbenzotriazoles demonstrates an efficient approach to preparing heterocyclic compounds. This technique offers a rapid, high-yield method that could be applicable to synthesizing structurally related compounds (A. Katritzky, C. Cai, Kazuyuki Suzuki, Sandeep Singh, 2004).

Pharmacological Exploration

  • Antiobesity and CB1 Receptor Antagonism : Diaryl dihydropyrazole-3-carboxamides were synthesized and evaluated for their potential in appetite suppression and body weight reduction, indicating the utility of exploring receptor antagonism for therapeutic applications. This highlights the importance of pharmacological studies in identifying potential treatments for obesity (Brijesh Kumar Srivastava et al., 2007).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O4S.ClH/c1-16-7-8-17(25)22-21(16)26-24(33-22)28(10-4-9-27-11-13-30-14-12-27)23(29)20-15-31-18-5-2-3-6-19(18)32-20;/h2-3,5-8,20H,4,9-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLPSFACLRYNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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